2-Formyl-5-(methylsulphonyl)benzotrifluoride

Catalog No.
S997284
CAS No.
1215310-75-0
M.F
C9H7F3O3S
M. Wt
252.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formyl-5-(methylsulphonyl)benzotrifluoride

CAS Number

1215310-75-0

Product Name

2-Formyl-5-(methylsulphonyl)benzotrifluoride

IUPAC Name

4-methylsulfonyl-2-(trifluoromethyl)benzaldehyde

Molecular Formula

C9H7F3O3S

Molecular Weight

252.207

InChI

InChI=1S/C9H7F3O3S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3

InChI Key

KKZHDYBLTHETMS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C=O)C(F)(F)F
  • Chemical Properties and Potential Uses

  • Availability of Information

    Scientific literature databases like Google Scholar: or ScienceDirect: don't yield significant results for this specific compound in relation to published research. It's possible that 2-Formyl-5-(methylsulphonyl)benzotrifluoride might be a relatively new compound or one not widely studied yet.

  • Future Research Directions

    • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties.
    • Medicinal chemistry: Exploring its potential for biological activity or use as a scaffold for drug discovery.
    • Material science: Investigating its application in the development of novel materials with specific functionalities.

2-Formyl-5-(methylsulphonyl)benzotrifluoride is a synthetic organic compound with the molecular formula C9H7F3O3SC_9H_7F_3O_3S and a CAS number of 1215310-75-0. This compound features a benzene ring substituted with a formyl group, a methylsulfonyl group, and three fluorine atoms. It is characterized by its high purity (≥ 97%) and is typically stored at temperatures between 0°C and 8°C to maintain stability .

The chemical reactivity of 2-Formyl-5-(methylsulphonyl)benzotrifluoride can be attributed to its electrophilic nature due to the presence of the formyl group. It can undergo several reactions, including:

  • Nucleophilic Addition: The formyl group can react with nucleophiles such as amines or alcohols to form corresponding derivatives.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluorine atoms can influence the regioselectivity of the substitution.
  • Reduction Reactions: The aldehyde functionality can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Synthesis of 2-Formyl-5-(methylsulphonyl)benzotrifluoride can be achieved through several methods:

  • Formylation of Benzene Derivatives: Starting from 5-(methylsulphonyl)benzotrifluoride, the introduction of the formyl group can be achieved using formic acid or other formylating agents under acidic conditions.
  • Sulfonylation followed by Fluorination: The synthesis may also involve initial sulfonylation of a suitable benzene derivative followed by fluorination using fluorinating agents like sulfur tetrafluoride.
  • Multistep Synthetic Pathways: A combination of reactions including Friedel-Crafts acylation and subsequent modifications may be employed for more complex synthetic routes.

2-Formyl-5-(methylsulphonyl)benzotrifluoride has potential applications in various fields:

  • Pharmaceutical Industry: As a building block in drug synthesis, particularly in developing anti-inflammatory or analgesic agents.
  • Chemical Research: Utilized in studies exploring structure-activity relationships due to its unique functional groups.
  • Material Science: May serve as an intermediate in synthesizing advanced materials or coatings due to its chemical stability and reactivity.

Interaction studies involving 2-Formyl-5-(methylsulphonyl)benzotrifluoride could focus on:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could reveal its potential therapeutic effects.
  • Environmental Interactions: Understanding its behavior in various environmental conditions could provide insights into its stability and degradation pathways.

Several compounds share structural similarities with 2-Formyl-5-(methylsulphonyl)benzotrifluoride. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
4-FluorobenzaldehydeAromatic aldehyde with one fluorineUsed in organic synthesis; relatively simple structure
5-Methylsulfonyl-2-nitrobenzoic acidContains nitro group instead of formylExhibits different reactivity due to nitro group
BenzotrifluorideContains three fluorine atomsHighly reactive; used in various industrial applications
4-MethylbenzenesulfonamideSulfonamide derivativeExhibits antibacterial properties

The uniqueness of 2-Formyl-5-(methylsulphonyl)benzotrifluoride lies in its combination of a formyl group with both methylsulfonyl and trifluoromethyl substitutions, which may impart distinct chemical reactivity and biological activity compared to related compounds.

XLogP3

1.5

Dates

Modify: 2023-08-15

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